molecular formula C12H22 B073344 (E)-Cyclododecene CAS No. 1486-75-5

(E)-Cyclododecene

Cat. No. B073344
CAS RN: 1486-75-5
M. Wt: 166.3 g/mol
InChI Key: HYPABJGVBDSCIT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Cyclododecene (C12H24) is a hydrocarbon compound with a molecular weight of 168.36 g/mol. This compound is cyclic, containing a double bond at the 4th and 10th carbon atoms, and is classified as an alicyclic hydrocarbon. It is a colorless liquid, which is insoluble in water, but soluble in most organic solvents. It is a versatile compound, with a wide range of industrial and scientific applications.

Scientific Research Applications

Synthetic Transformations and Industrial Applications

(E)-Cyclododecene is utilized in synthetic transformations, serving as a precursor for the production of valuable compounds such as cyclododecanol. Cyclododecanol is a crucial intermediate in synthesizing dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam. These products find extensive applications in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers, highlighting the compound's significance in the polymer and plastics industries (Oshnyakova et al., 2008).

Conservation and Cultural Heritage

In the field of conservation, (E)-Cyclododecene is particularly noted for its role as a temporary consolidant for fragile materials. Its ability to sublime at room temperature without leaving detectable residues makes it an ideal choice for preserving a variety of weak or friable materials, including stone substrates. This property allows for its application in conserving and restoring artworks and archaeological artifacts without altering their original appearance (Stein et al., 2000).

Chemical Synthesis and Catalysis

(E)-Cyclododecene has been explored in chemical synthesis, offering an alternative method for catalytic hydrogenation. It provides a safer and more efficient route by avoiding the handling of molecular hydrogen, thereby presenting a significant advancement in synthetic organic chemistry (Alonso & Yus, 2001). Moreover, its uncatalyzed liquid-phase oxidation has been studied, resulting in the formation of cyclododecene oxide, cyclododecene hydroperoxide, and cyclododecenol, which further emphasizes its utility in producing a wide array of chemical intermediates (Mahajan, Sharma, & Sridhar, 2004).

Polymer Science

In polymer science, (E)-Cyclododecene is employed in the ring-opening metathesis polymerization process. It serves as a monomer for producing polymers with specific properties, such as predetermined glass transition temperatures and hydrophobicity. This application underscores its importance in designing materials with tailored features for various industrial applications (Zhang, Li, & Sampson, 2018).

Protective Coatings for Archaeological Finds

Furthermore, (E)-Cyclododecene has been investigated as a temporary barrier for the desalination of inscribed archaeological ceramics. Its application prevents water damage to pigmented or water-sensitive areas during desalination, offering a reversible solution for preserving the integrity of archaeological finds without compromising their original appearance (Muros & Hirx, 2004).

properties

IUPAC Name

cyclododecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPABJGVBDSCIT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC/C=C/CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27056-69-5
Record name Cyclododecene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27056-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclododecene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20495
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(E)-Cyclododecene

CAS RN

1486-75-5, 1501-82-2
Record name trans-Cyclododecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1501-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 70 ml autoclave equipped with a magnetic stirrer was charged with 40 g of trans-, trans-, cis-1,5,9-cyclododecatriene, 50 mg of RuCl3*H2O, 400 mg of triphenylphosphine, 0.5 g of 37% strength aqueous formaldehyde solution and 100 mg of acetic acid. The reactor was purged with nitrogen and hydrogen and then brought to a hydrogen pressure of 20 bar and heated up with stirring. At 115° C., the reactor pressure decreased noticeably and the internal temperature rose quickly to 140° C. Thereafter the reactor was constantly maintained at 20 bar and 145° C. by means of hydrogen. After about 2.5 hours the reactor was cooled down and decompressed. The effluent was found by GC to contain a yield of 97% of cyclododecene and 1.8% of cyclododecane. The remainder was cyclododecadiene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

The hydrogenation of polyenes to monoenes over homogeneous Ru catalysts with addition of water is described, for example, in U.S. Pat. No. 5,180,870. In example 2 of this document, a cyclododecatriene conversion of 98.4% is attained after a reaction time of 4 h with addition of water. What cyclododecene yield is obtained is not stated. In example 1 of this document, only an unsatisfactory conversion of 85.8% is attained with addition of somewhat less water than in example 2 after a reaction time of 8 h.
[Compound]
Name
polyenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using the mode of operation set forth in Example 1--except for Experiment 31, wherein 15 ml. of monomer was employed--30 ml. (158 mmol.) of cyclododecene (mixture of isomers with 70.3% trans- and 29.7% cis-cyclododecene) was polymerized with a catalyst of varying amounts of cis,trans-1,5-cyclodecadiene and 1.5 ml. of a 0.1-molar solution of tungsten hexachloride in benzene. The results of Comparative Experiment B, as well as Experiments 31-38, are indicated in Table V.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.